Product packaging for STING agonist-15(Cat. No.:)

STING agonist-15

Cat. No.: B10782765
M. Wt: 382.4 g/mol
InChI Key: KQKWXSQTTDLZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Structure and Physicochemical Properties

STING Agonist C11 has the systematic name N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide and a molecular formula of C₁₉H₁₈N₄O₃S . Its molecular weight is 382.4 g/mol , with a density of 1.4 ± 0.1 g/cm³ and a calculated LogP value of 4.73 , indicating moderate lipophilicity. The compound exists as a crystalline solid under standard conditions, facilitating its use in experimental settings.

The structure features a central 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group, linked via a sulfanyl bridge to a phenylacetamide backbone modified with a methylcarbamoyl moiety. This arrangement creates a planar, rigid core that optimizes interactions with the STING protein’s binding pocket. Key functional groups include:

  • The oxadiazole ring , which contributes to π-π stacking interactions.
  • The sulfanyl group , which enhances solubility and hydrogen-bonding potential.
  • The methylcarbamoyl side chain , which stabilizes the compound’s conformation.

Table 1: Physicochemical Properties of STING Agonist C11

Property Value
Molecular Formula C₁₉H₁₈N₄O₃S
Molecular Weight 382.4 g/mol
Density 1.4 ± 0.1 g/cm³
LogP 4.73
Crystallinity Crystalline solid

Structural Analogs and Derivatives in the STING Agonist Class

STING Agonist C11 belongs to a broader class of non-cyclic dinucleotide (CDN) agonists that target the STING pathway. Key structural analogs include:

  • ADU-S100 : A thiophosphate-modified CDN derivative with enhanced stability and potency. Unlike C11, ADU-S100 retains the cyclic dinucleotide scaffold but replaces oxygen atoms with sulfur to resist enzymatic degradation.
  • Amidobenzimidazole (ABZI) : A non-nucleotide agonist featuring a benzimidazole core. ABZI lacks the oxadiazole ring present in C11 but shares similar hydrogen-bonding motifs.
  • cGAMP : The natural ligand for STING, a cyclic dinucleotide with a flexible ribose-phosphate backbone. cGAMP’s polar structure contrasts with C11’s aromatic, hydrophobic design.

Comparative Analysis :

  • Oxadiazole vs. Dinucleotide Scaffolds : C11’s oxadiazole ring provides rigidity and metabolic stability compared to cGAMP’s labile phosphodiester bonds.
  • Sulfanyl Group : The thioether linker in C11 enhances membrane permeability relative to ABZI’s ether-based linkages.

Computational Modeling of Ligand-Receptor Interactions

Computational studies have elucidated how STING Agonist C11 engages the STING dimer. Molecular docking simulations reveal that the compound binds symmetrically to the STING homodimer’s central pocket , a region typically occupied by cGAMP. Key interactions include:

  • Hydrogen bonding between the oxadiazole nitrogen atoms and residues Ser162 and Tyr167.
  • Van der Waals contacts involving the 4-methylphenyl group and hydrophobic residues (Val155, Leu159).
  • π-π stacking between the phenylacetamide moiety and Tyr240.

Molecular Dynamics Insights :

  • Stability : Simulations show that the C11-STING complex maintains a root-mean-square deviation (RMSD) of <2.0 Å over 100 ns, indicating stable binding.
  • Conformational Changes : C11 induces a “closed” conformation in STING, similar to cGAMP, which facilitates downstream IRF3 phosphorylation.

Table 2: Key Binding Interactions of STING Agonist C11

STING Residue Interaction Type Functional Group Involved
Ser162 Hydrogen bond Oxadiazole N
Tyr167 Hydrogen bond Oxadiazole N
Val155 Hydrophobic 4-Methylphenyl
Tyr240 π-π stacking Phenylacetamide

These computational findings align with experimental data showing that C11 activates STING-dependent IRF3 phosphorylation and interferon secretion. The compound’s design leverages both rigidity and strategic functional group placement to achieve selective STING activation, distinguishing it from earlier agonists like cGAMP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4O3S B10782765 STING agonist-15

Properties

IUPAC Name

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWXSQTTDLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Intermediate

The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazide precursor. A representative procedure involves:

  • Hydrazide Formation : Reacting 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide.

  • Cyclodehydration : Treating the hydrazide with phosphorus oxychloride (POCl₃) to yield 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.

Reaction Scheme :

4-Methylbenzoic acidNH₂NH₂\cdotpH₂O4-MethylbenzohydrazidePOCl₃5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol\text{4-Methylbenzoic acid} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{4-Methylbenzohydrazide} \xrightarrow{\text{POCl₃}} \text{5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol}

Thioether Bond Formation

The sulfanyl group is introduced via nucleophilic substitution:

  • Alkylation : Reacting the oxadiazole-thiol with 2-bromo-2-phenylacetamide in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Time: 12–24 hours

Introduction of the Methylcarbamoyl Group

The final step involves coupling the intermediate with methyl isocyanate:

  • Carbamoylation : Treating 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetic acid with methyl isocyanate in dichloromethane (DCM) using triethylamine as a catalyst.

Key Observations :

  • Yield: ~65% after purification

  • Purity: >95% (HPLC)

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.23 (m, 9H, aromatic-H), 3.01 (s, 3H, CH₃).

  • LC-MS : m/z 383.1 [M+H]⁺.

Applications and Biological Activity

STING Agonist C11 induces IRF3 phosphorylation and IFN-β secretion in a STING-dependent manner (EC₅₀ ≈ 0.1–1 μM). It inhibits Alphavirus replication (e.g., Chikungunya, Ross River) by upregulating antiviral ISGs (interferon-stimulated genes).

Challenges and Optimization Strategies

  • Solubility Limitations : Poor aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles.

  • Stability : Susceptibility to enzymatic degradation in serum requires prodrug modifications or nanoencapsulation.

Comparative Analysis with Other STING Agonists

ParameterSTING Agonist C11Cyclic Dinucleotides (e.g., cGAMP)
Molecular Weight382.4 Da600–700 Da
Cell PermeabilityHigh (logP ≈ 3.2)Low (requires delivery systems)
Synthetic ComplexityModerateHigh

Comparison with Similar Compounds

Comparative Analysis with Similar STING-Targeting Compounds

Structural and Functional Comparisons

The table below highlights key differences between STING Agonist C11 and other prominent STING-targeting compounds:

Compound Class Key Features Therapeutic Application References
C11 Agonist Induces IFN-α/β via IRF3; antiviral specificity; no IL-1β/IL-6 induction Viral infections (e.g., chikungunya)
ADU-S100 Agonist (CDN*) Activates STING in tumor vasculature; enhances NK cell infiltration Glioblastoma, solid tumors
SHR1032 Agonist Novel tricyclic scaffold; induces apoptosis in AML; binds human STING Acute myeloid leukemia (AML)
DMXAA Agonist (mouse) Mouse-specific; binds murine STING; failed in human trials due to species mismatch Preclinical cancer models
SN-11/C-176 Antagonist Competes with cGAMP for STING binding; suppresses autoimmune inflammation Inflammatory diseases

*CDN: Cyclic dinucleotide

Mechanistic and Efficacy Insights

  • Antiviral vs. Antitumor Focus: C11 uniquely targets viral replication by enhancing STING-mediated antiviral gene expression (e.g., IFIT1) without triggering excessive inflammation . In contrast, ADU-S100 and SHR1032 are optimized for cancer immunotherapy, promoting immune cell infiltration (NK cells, macrophages) into tumors . Unlike DMXAA, which is inactive in humans due to structural differences in STING, C11 and SHR1032 are designed for human STING activation .
  • Cytokine Profile :

    • STING agonists like ADU-S100 induce broad-spectrum cytokines (e.g., IFN-β, CXCL10), which enhance antitumor immunity but risk systemic inflammation . C11 avoids this by sparing proinflammatory cytokines (IL-6, IL-8), reducing toxicity risks .
    • In contrast, TLR7 agonists (e.g., imiquimod) trigger IL-1β and IL-6 release, causing adverse effects like B/NK cell depletion .
  • Delivery and Pharmacokinetics: ADU-S100 requires intratumoral delivery or biodegradable implants due to poor bioavailability , whereas C11’s systemic efficacy remains underexplored. Recent studies suggest STING agonists can be delivered systemically via nanodiscs or antibody-drug conjugates (ADCs) to enhance tumor penetration .

Biological Activity

The stimulator of interferon genes (STING) pathway plays a crucial role in the immune response, particularly in cancer immunotherapy. STING agonists, including C11, are designed to activate this pathway, leading to the production of type I interferons (IFNs) and other immune mediators that enhance the body's ability to fight tumors. This article explores the biological activity of STING Agonist C11, focusing on its mechanisms, effects, and potential applications in cancer therapy.

STING agonists like C11 activate the STING pathway by binding to the STING protein located in the endoplasmic reticulum. This binding triggers a signaling cascade that results in the phosphorylation of transcription factors such as IRF3 and NF-κB, leading to the transcription of type I IFN genes and other pro-inflammatory cytokines. The activation of this pathway is essential for promoting a robust anti-tumor immune response.

  • Binding and Activation :
    • C11 binds to STING, leading to its dimerization and subsequent activation.
    • This results in the recruitment of TBK1 (TANK-binding kinase 1) and IRF3, which are crucial for IFN production.
  • Cytokine Production :
    • Activation of the STING pathway induces the secretion of type I IFNs from various immune cells, including THF (T helper) and MM6 cells .
  • Immune Cell Activation :
    • The release of IFNs enhances the activation and proliferation of CD8+ T cells and natural killer (NK) cells, which are vital for tumor eradication .

Biological Activity and Efficacy

C11 has shown significant promise in preclinical studies regarding its biological activity:

  • Tumor Microenvironment Modulation : C11 can reprogram tumor-associated macrophages (TAMs) from a pro-tumor M2-like phenotype to an anti-tumor M1-like state. This shift enhances the immune response against tumors .
  • Inhibition of Viral Replication : In vitro studies demonstrated that C11 effectively inhibits replication of various viruses such as CHIKV and VEEV, showcasing its potential beyond cancer therapy .
  • Enhanced Immune Response : The administration of C11 leads to increased infiltration of CD8+ T cells within tumors, enhancing the overall anti-tumor efficacy .

Preclinical Studies

Several studies have evaluated the efficacy of C11 in various cancer models:

StudyModelFindings
MelanomaC11 induced significant tumor regression and enhanced CD8+ T cell activity.
Colon CancerC11 treatment resulted in improved tumor control through immune-mediated mechanisms.
Breast CancerAdministration led to increased production of type I IFNs and enhanced T cell infiltration.

Case Studies

  • Case Study 1: Melanoma Treatment
    In a murine model of melanoma, intratumoral injection of C11 resulted in a marked reduction in tumor size compared to control groups. The study highlighted an increase in CD8+ T cell activation and memory formation, suggesting long-lasting immunity against tumor recurrence.
  • Case Study 2: Combination Therapy with Checkpoint Inhibitors
    A study investigating the combination of C11 with PD-1 inhibitors demonstrated enhanced anti-tumor effects compared to either treatment alone. This combination therapy resulted in significant tumor regression and improved survival rates in treated mice.

Clinical Implications

The promising results from preclinical studies have led to ongoing clinical trials assessing the safety and efficacy of C11 as a therapeutic agent in humans. Its unique properties make it a potential candidate for combination therapies with existing immunotherapies.

Q & A

Q. How should researchers validate the specificity of STING Agonist C11 in primary human tissues?

  • Answer : Use patient-derived organoids or 3D tumor spheroids treated with C11 and STING inhibitors (e.g., H-151). Confirm target engagement via proximity ligation assays (PLA) or NanoBRET. Cross-validate with clinical samples using multiplexed IF or CyTOF to assess STING pathway activation in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.